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Introduction
AZD6564 is a potent, orally bioavailable fibrinolysis inhibitor developed for the treatment of

bleeding conditions, such as heavy menstrual bleeding.[1] It represents a significant

advancement over existing therapies like tranexamic acid (TXA) by offering improved potency

and selectivity.[2] This technical guide provides an in-depth overview of the discovery,

mechanism of action, and preclinical development of AZD6564, tailored for researchers and

professionals in drug development.

Mechanism of Action: A Targeted Protein-Protein
Interaction Inhibitor
The physiological process of fibrinolysis is responsible for the dissolution of fibrin clots after

wound healing.[2] This cascade is primarily mediated by the enzyme plasmin, which is

converted from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) and

urokinase-type plasminogen activator (uPA).[2] The localization and action of plasmin on the

fibrin surface are facilitated by the binding of lysine binding sites (LBS) within the kringle

domains of plasminogen to C-terminal lysine residues on fibrin.[2]

AZD6564 exerts its antifibrinolytic effect by acting as a lysine mimetic.[3] As confirmed by X-ray

crystallography, AZD6564 binds to the lysine binding site in the kringle domains of plasmin,

thereby preventing plasmin from binding to fibrin.[2][3] This targeted interference of a critical

protein-protein interaction effectively blocks the degradation of the fibrin clot.[2][3] The
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isoxazolone moiety of AZD6564 serves as a carboxylic acid isostere, crucial for its binding

affinity.[3]
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Caption: The fibrinolysis cascade and the inhibitory mechanism of AZD6564.

Drug Discovery and Optimization
The discovery of AZD6564 began with the lead compound 5-(4-piperidyl)-3-isoxazolone (4-

PIOL), a potent fibrinolysis inhibitor.[2] However, 4-PIOL suffered from poor permeability and

off-target activity as a partial agonist at GABAa receptors.[2] The optimization strategy focused

on enhancing potency, improving permeability, and increasing selectivity against GABAa.[1][4]

A systematic structure-activity relationship (SAR) study was conducted, exploring substitutions

on the piperidine and isoxazolone rings.[2] Methyl substitution at the 2-position of the piperidine

ring (compound 5) maintained potency while dramatically improving GABAa selectivity.[2] This

finding highlighted the 2-position as a key site for further modification, ultimately leading to the

identification of AZD6564 (compound 19).[2]
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Table 1: Initial Structure-Activity Relationship (SAR)
Development around 4-PIOL

Compound
Clot Lysis IC50
(µM) Buffer/Plasma

GABAa IC50 (µM)
Caco-2 Papp A to B
(10⁻⁶ cm s⁻¹)

EACA 105 / 40 - -

TXA 12 / 3.1 1600 -

4-PIOL 2.8 / 0.8 35 <0.01

5 (racemic cis-isomer) 6.3 / 2.1 >2000 0.6

Data sourced from

Cheng et al., 2014.[2]

Preclinical Profile of AZD6564
The optimization efforts culminated in AZD6564, a compound with a balanced profile of high

potency, excellent selectivity, and favorable pharmacokinetic properties.[2]

In Vitro Efficacy and Selectivity
AZD6564 demonstrated potent inhibition of fibrinolysis in both human buffer and plasma clot

lysis assays.[3] Crucially, it showed no detectable activity against GABAa receptors, a

significant improvement over the lead compound and existing therapies like TXA.[2]

Table 2: In Vitro Profile of AZD6564 and Related
Compounds
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Compound
Human Plasma Clot Lysis
IC50 (µM)

GABAa IC50 (µM)

TXA 3.1 1600

AZD6564 (19) 0.44 No detectable activity

17 - -

22 - -

Data for AZD6564 and TXA

from Cheng et al., 2014.[2][3]

Note: Specific IC50 values for

compounds 17 and 22 were

not provided in the primary

source.

Experimental Protocol: Human Plasma Clot Lysis Assay
The in vitro potency of the compounds was determined by measuring the prolongation of the

human plasma clot lysis time.[2] While detailed protocols are often found in supplementary

materials, the general procedure involves:

Human plasma is treated with the test compound at various concentrations.

Clotting is initiated, and the lysis of the clot is induced by the addition of a plasminogen

activator (e.g., tPA).

The time required for the clot to lyse is measured spectrophotometrically.

The IC50 value, the concentration of the compound that causes 50% inhibition of clot lysis, is

then calculated.

In Vitro Experimental Workflow
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Caption: Generalized workflow for the in vitro human plasma clot lysis assay.

In Vivo Efficacy
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The in vitro potency of AZD6564 translated to significant in vivo efficacy in a rat bleeding

model.[2] AZD6564 demonstrated a dose-dependent reduction in tPA-prolonged bleeding time,

being significantly more potent than TXA.[2]

Table 3: In Vivo Fibrinolysis Inhibition in a Rat Bleeding
Model

Compound ED50 (µmol/kg) EC50 (µM)

TXA 14 120

AZD6564 (19) 0.74 10

17 0.55 5.1

22 1.3 12

ED50: Dose giving 50%

reduction in bleeding time.

EC50: Plasma concentration

giving 50% reduction in

bleeding time. Data sourced

from Cheng et al., 2014.[2]

Experimental Protocol: Rat Bleeding Model
To confirm the in vivo reduction in bleeding, compounds were tested in a rat model where

bleeding was prolonged by tPA.[2] The protocol involved:

Anesthetized rats received an infusion of the test compound at various doses.

tPA was administered to prolong bleeding.

A standardized incision was made (e.g., in the tail).

The bleeding time was measured.

The ED50 (effective dose) and EC50 (effective plasma concentration) required to reduce the

bleeding time by 50% were calculated.[2]
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Pharmacokinetics and Metabolism
AZD6564 exhibited a favorable pharmacokinetic profile in preclinical species, with good oral

bioavailability in both rats and dogs.[2] The compound is eliminated through both hepatic and

renal pathways.[2] Biotransformation studies in human hepatocytes indicated low metabolism,

with only trace amounts of glucuronidation observed on the isoxazolone ring.[2]

Table 4: Pharmacokinetic Properties of Selected
Compounds

Compound Species
Bioavailability
(%)

Clearance
(mL/min/kg)

Renal
Elimination (%
of dose)

AZD6564 (19) Rat 39 - 45

Dog 53 - 70

17 Rat - - 25

Dog - - 7

22 Rat 19 - 25

Dog 59 - -

Data sourced

from Cheng et

al., 2014.[2]

Note: Clearance

values were not

explicitly

provided in the

primary source.

Conclusion
The discovery and development of AZD6564 represent a successful example of structure-

based drug design and optimization. By systematically addressing the liabilities of the initial

lead compound, researchers at AstraZeneca developed a potent and selective oral fibrinolysis
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inhibitor.[2] AZD6564's improved potency over TXA, excellent GABAa selectivity, lack of

CYP450 or hERG inhibition, and good pharmacokinetic properties led to its selection as a

clinical development candidate.[2] The predicted human dose of 340 mg twice daily suggests a

more convenient dosing regimen compared to existing therapies.[3] Further clinical

investigation will ultimately determine the therapeutic utility of AZD6564 in treating bleeding

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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